Cas no 101306-11-0 (2,3':4',2''-Terthiophene)

2,3':4',2''-Terthiophene 化学的及び物理的性質
名前と識別子
-
- 2,3':4',2''-Terthiophene
- 3,4-dithiophen-2-ylthiophene
- CS-0325495
- NCI60_035959
- AS-58256
- CHEMBL1968714
- AKOS024368117
- NSC700225
- CHEBI:50089
- W18810
- 4'-(thiophen-2-yl)-2,3'-bithiophene
- DTXSID00327901
- 2,3:4,2-TErthiophene
- 101306-11-0
- Q27121898
- NSC-700225
- 3,4-bis(2-thienyl)thiophene
- MFCD01106341
- SCHEMBL22734783
- DTXCID00279012
-
- MDL: MFCD01106341
- インチ: InChI=1S/C12H8S3/c1-3-11(14-5-1)9-7-13-8-10(9)12-4-2-6-15-12/h1-8H
- InChIKey: XMTNPHVYRJHQFV-UHFFFAOYSA-N
- ほほえんだ: C1=CSC(=C1)C2=CSC=C2C3=CC=CS3
計算された属性
- せいみつぶんしりょう: 247.97894
- どういたいしつりょう: 247.979
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 84.7Ų
じっけんとくせい
- PSA: 0
- LogP: 5.20510
2,3':4',2''-Terthiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D754670-1g |
2,3':4',2''-Terthiophene |
101306-11-0 | 95% | 1g |
$125 | 2024-07-28 | |
Aaron | AR0004WD-250mg |
2,3':4',2''-Terthiophene |
101306-11-0 | 95% | 250mg |
$29.00 | 2025-01-20 | |
1PlusChem | 1P0004O1-5g |
2,3':4',2''-Terthiophene |
101306-11-0 | 95% | 5g |
$224.00 | 2025-02-18 | |
abcr | AB599857-1g |
2,3':4',2''-Terthiophene; . |
101306-11-0 | 1g |
€178.70 | 2024-07-19 | ||
A2B Chem LLC | AA05249-250mg |
2,3':4',2''-Terthiophene |
101306-11-0 | 95% | 250mg |
$24.00 | 2024-04-20 | |
eNovation Chemicals LLC | D754670-5g |
2,3':4',2''-Terthiophene |
101306-11-0 | 95% | 5g |
$270 | 2025-02-26 | |
eNovation Chemicals LLC | D754670-5g |
2,3':4',2''-Terthiophene |
101306-11-0 | 95% | 5g |
$270 | 2025-03-01 | |
1PlusChem | 1P0004O1-250mg |
2,3':4',2''-Terthiophene |
101306-11-0 | 95% | 250mg |
$25.00 | 2025-02-18 | |
abcr | AB599857-250mg |
2,3':4',2''-Terthiophene; . |
101306-11-0 | 250mg |
€107.20 | 2024-07-19 | ||
eNovation Chemicals LLC | D754670-1g |
2,3':4',2''-Terthiophene |
101306-11-0 | 95% | 1g |
$125 | 2025-03-01 |
2,3':4',2''-Terthiophene 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
2,3':4',2''-Terthiopheneに関する追加情報
Introduction to 2,3':4',2''-Terthiophene (CAS No. 101306-11-0)
2,3':4',2''-Terthiophene, identified by the Chemical Abstracts Service Number (CAS No.) 101306-11-0, is a polycyclic aromatic heterocyclic compound that has garnered significant attention in the field of organic chemistry and materials science due to its unique structural and electronic properties. This compound, consisting of three thiophene rings connected in a terthiophene configuration, exhibits remarkable stability and tunable electronic characteristics, making it a promising candidate for various applications in pharmaceuticals, optoelectronics, and polymer chemistry.
The terthiophene structure of 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) imparts distinct advantages over simpler thiophene derivatives. The extended π-conjugation system within the molecule facilitates efficient charge transport, which is crucial for applications in organic semiconductors and light-emitting diodes (OLEDs). Additionally, the presence of sulfur atoms enhances the molecule's solubility in common organic solvents, facilitating its processing into thin films and other functional materials.
Recent advancements in the synthesis of 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) have led to the development of novel synthetic routes that improve yield and purity. These methods often involve palladium-catalyzed cross-coupling reactions, which allow for precise functionalization of the terthiophene core. Such improvements have opened up new avenues for exploring its potential in drug discovery and material science.
In the realm of pharmaceuticals, 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) has been investigated for its potential as a scaffold for bioactive molecules. The rigid aromatic system provides a stable platform for attaching pharmacophores, while the sulfur atoms can serve as hydrogen bond donors or acceptors, enhancing molecular interactions with biological targets. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties, although further research is needed to fully elucidate their therapeutic potential.
The optoelectronic properties of 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) have also been extensively studied. Its ability to absorb and emit light in the visible spectrum makes it suitable for use in organic photovoltaics (OPVs) and OLEDs. Researchers have demonstrated that incorporating this terthiophene derivative into polymer blends can significantly enhance device performance by improving charge mobility and reducing exciton quenching. These findings highlight its importance in the development of next-generation sustainable energy technologies.
Moreover, the chemical stability of 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) under various environmental conditions has been a key focus of recent research. Studies have shown that this compound retains its structural integrity when exposed to moisture, heat, and UV light, suggesting its suitability for long-term applications in outdoor environments. This stability is particularly valuable for flexible electronics and wearable devices, where exposure to harsh conditions is inevitable.
The versatility of 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) extends to its role as a building block for more complex supramolecular structures. By functionalizing the thiophene rings with various substituents, chemists can create intricate molecular architectures with tailored properties. These supramolecular systems have potential applications in nanotechnology and molecular recognition technologies.
In conclusion, 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) is a multifaceted compound with broad applicability across multiple scientific disciplines. Its unique structural features enable diverse functionalities, from pharmaceutical applications to advanced materials science. As research continues to uncover new synthetic methods and applications, 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) is poised to play an increasingly significant role in shaping the future of chemistry and related fields.
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